4-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]thiophene-2-carboxamide
Description
4-Bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene-2-carboxamide backbone substituted with a bromine atom at the 4-position. The N-alkyl chain includes a hydroxy group and an oxan-4-yl (tetrahydropyran-4-yl) moiety, conferring both hydrophilic and lipophilic properties.
Properties
IUPAC Name |
4-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c14-10-7-12(19-8-10)13(17)15-4-1-11(16)9-2-5-18-6-3-9/h7-9,11,16H,1-6H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFGXBCACHPAQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)C2=CC(=CS2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]thiophene-2-carboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts such as Raney nickel for hydrogenation steps and p-toluenesulfonic acid for cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Position
The bromine atom at the 4-position of the thiophene ring undergoes substitution reactions under catalytic conditions.
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Key Findings :
Amide Hydrolysis and Functionalization
The carboxamide group participates in hydrolysis and acylation reactions.
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Mechanistic Insight :
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Hydrolysis occurs via nucleophilic attack on the carbonyl carbon, with the hydroxyl group on the propyl chain stabilizing intermediates through hydrogen bonding.
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Oxidation of the Hydroxyl Group
The secondary alcohol in the propyl chain is oxidized to a ketone under mild conditions.
| Reagent | Conditions | Product | References |
|---|---|---|---|
| PCC (Pyridinium Chlorochromate) | CH₂Cl₂, RT, 4h | 3-Oxo-3-(oxan-4-yl)propylcarboxamide derivative | |
| Jones Reagent | Acetone, 0°C, 1h | Same as above |
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Yield : ~70–85% (PCC).
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Side Reactions : Over-oxidation is minimal due to steric hindrance from the oxane ring.
Cyclization Involving the Oxane Moiety
The oxane (tetrahydropyran) ring influences reactivity through steric and electronic effects.
| Reaction | Conditions | Product | References |
|---|---|---|---|
| Acid-Catalyzed Cyclization | H₂SO₄, MeOH, 60°C, 3h | Spirocyclic derivatives (e.g., oxane-fused thiophene systems) |
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Structural Analysis :
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Cyclization occurs preferentially at the hydroxyl group, forming 5- or 6-membered rings depending on reaction kinetics.
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Electrophilic Aromatic Substitution
The electron-rich thiophene ring undergoes electrophilic substitution at the 5-position.
| Reaction | Conditions | Product | References |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 1h | 5-Nitro-thiophene-2-carboxamide derivative | |
| Bromination | Br₂, CHCl₃, 50°C, 24h | 4,5-Dibromo-thiophene-2-carboxamide |
Stability Under Physiological Conditions
The compound exhibits moderate stability in aqueous environments:
| Condition | Half-Life | Degradation Products | References |
|---|---|---|---|
| pH 7.4, 37°C | 48h | Hydrolyzed carboxamide + oxidized propyl chain | |
| pH 2.0, 37°C | 12h | Same as above |
Key Analytical Data
Scientific Research Applications
4-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrahydropyran ring and the thiophene moiety play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with several analogs, as outlined below:
Structural and Functional Analogues
Key Comparative Analysis
- Halogen Substituents : The bromine in the target compound and MMV3 may enhance electrophilic interactions in biological targets, similar to bromopyridine’s role in MMV3 . In contrast, the phthalimido compound (12a-C4) uses bromine in a flexible alkyl chain, favoring ionic interactions .
- Heterocyclic Systems : The target’s thiophene-carboxamide contrasts with MMV1’s imidazothiadiazole, which offers rigid planar geometry for π-π stacking but reduced solubility .
- Solubility Modifiers : The hydroxy and oxan-4-yl groups in the target compound likely improve aqueous solubility compared to MMV1 and the chlorophenyl analog in PDB 8AOY, which rely on lipophilic groups . The quaternary ammonium group in 12a-C4 ensures high solubility but limits membrane permeability .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows amide coupling strategies, analogous to MMV1 and MMV3 . However, the hydroxy-oxan-propyl chain may require protective group chemistry, increasing synthetic complexity compared to simpler N-alkyl derivatives.
- The bromothiophene moiety could mimic aromatic pharmacophores in these systems .
- Crystallographic Behavior : The oxan-4-yl group, as seen in PDB 8AOY, often stabilizes ligand conformations in protein binding pockets via CH-π or hydrogen-bonding interactions .
Biological Activity
4-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]thiophene-2-carboxamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a bromine atom, a thiophene ring, and a carboxamide functional group, which are critical for its biological activity.
The biological activity of this compound involves several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and survival.
- Interaction with Receptors : The compound may interact with various receptors, including nicotinic acetylcholine receptors (nAChRs), leading to modulation of neurotransmitter release and synaptic transmission .
- Antiproliferative Effects : In vitro studies have demonstrated that this compound inhibits the growth of certain cancer cell lines, indicating its potential as an anticancer agent .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Enzyme Inhibition | Modulation of enzymatic pathways | |
| Receptor Interaction | Modulation of nAChR activity |
Case Studies
- Anticancer Activity : A study investigated the effects of this compound on SMMC-7721 liver cancer cells. The compound exhibited significant antiproliferative activity with an IC50 value indicating effective inhibition at low concentrations. The study highlighted the potential mechanisms involving telomerase inhibition, which is crucial for cancer cell immortality .
- Neuropharmacological Effects : Research exploring the interaction with nAChRs revealed that this compound could enhance synaptic transmission in neuronal cultures. This effect was linked to increased calcium influx and neurotransmitter release, suggesting possible applications in neurodegenerative diseases where cholinergic signaling is impaired .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
